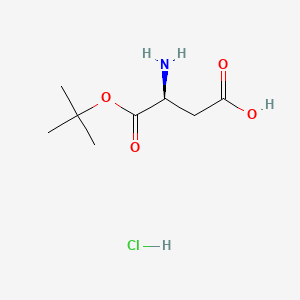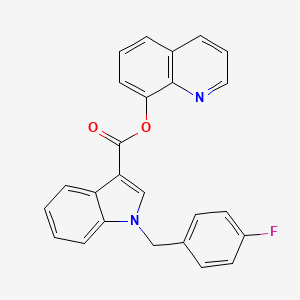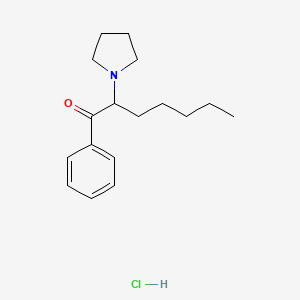![molecular formula C12H10N2O4S B591332 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid CAS No. 1231161-31-1](/img/new.no-structure.jpg)
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is an organic compound known for its unique structural properties and diverse applications. It is a chemical intermediate in the synthesis of various pharmaceuticals and has been the subject of extensive research due to its ability to exist in multiple crystalline polymorphic forms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid typically involves a multi-step process. One common method starts with a Gewald reaction, where propionaldehyde, sulfur, and malononitrile are used to form the thiophene ring system, resulting in 2-amino-5-methylthiophene-3-carbonitrile. This intermediate is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability .
化学反応の分析
Types of Reactions
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring allows for various substitution reactions, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Solvents like tetrahydrofuran and ethanol are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Methyl-2-[(2-aminophenyl)amino]-3-thiophenecarboxylic Acid .
科学的研究の応用
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
作用機序
The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways depend on the specific derivative and its application .
類似化合物との比較
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-Methyl-5-nitroaniline: Used in the synthesis of dyes and pigments.
Olanzapine Related Compound A: An intermediate in the synthesis of the antipsychotic drug olanzapine.
Uniqueness
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is unique due to its ability to form multiple well-characterized crystalline polymorphic forms, making it a valuable compound for studying polymorphism and its effects on chemical properties .
特性
CAS番号 |
1231161-31-1 |
|---|---|
分子式 |
C12H10N2O4S |
分子量 |
278.282 |
IUPAC名 |
5-methyl-2-(2-nitroanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7-6-8(12(15)16)11(19-7)13-9-4-2-3-5-10(9)14(17)18/h2-6,13H,1H3,(H,15,16) |
InChIキー |
VRMDRDPNBLCOLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)
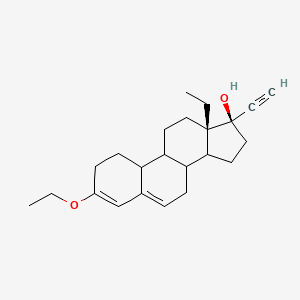
![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)
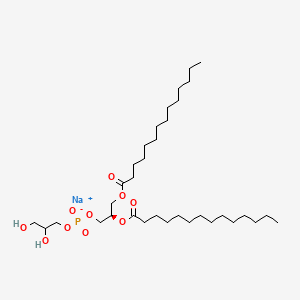
![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)
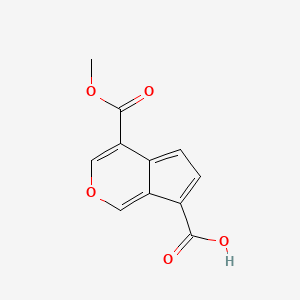
![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)
